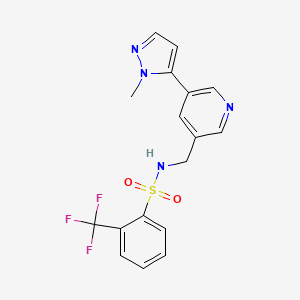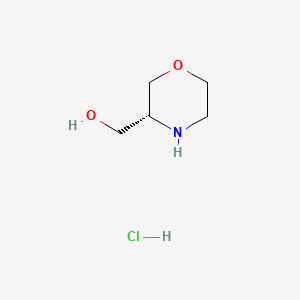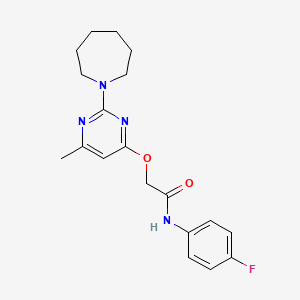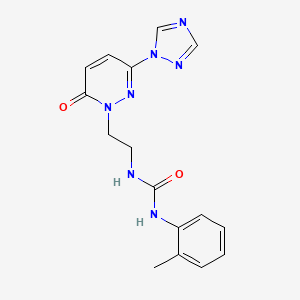![molecular formula C22H18FN3O4S B2542175 2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide CAS No. 1252825-11-8](/img/no-structure.png)
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies. In one such study, novel pyrimidine derivatives were synthesized by condensing uracil and its substituted derivatives with 4-(5,6-epoxypropyl)-2,3-O,O-dibenzyl-L-ascorbic acid. The derivatives with free C-2' and C-3' hydroxy groups in the lactone ring were obtained by debenzylation with boron trichloride. The stereostructure of these compounds was deduced from NMR spectra and confirmed by X-ray crystal structure analysis in some cases .
Molecular Structure Analysis
The molecular structure and vibrational assignments of a novel antiviral molecule were carried out using density functional B3LYP method with the 6-311G++(d,p) basis set. The optimized geometry indicated near-planarity between the phenyl ring and the pyrimidine ring, and differences in geometries due to the substitution of the electronegative fluorine atom were analyzed. The formation of strong stable hydrogen-bonded interactions was revealed through NBO analysis, which is crucial for the stability and biological activity of the molecule .
Chemical Reactions Analysis
The antitumor activities of the synthesized pyrimidine derivatives were evaluated, with one compound showing significant activity against various cancer cell lines. This suggests that the chemical reactions involved in the synthesis of these compounds are critical for their biological activity. The specific interactions and inhibitory properties of these compounds against histamine and acetylcholine receptors were also studied, indicating their potential as therapeutic agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized by spectroscopic methods such as FT-IR and FT-Raman spectra. The drug likeness was assessed based on Lipinski's rule, and the pharmacokinetic properties such as absorption, distribution, metabolism, excretion, and toxicity were calculated. The antiviral potency of the compounds was investigated by docking against SARS-CoV-2 protein, with the binding energy indicating a strong interaction with the viral protease .
Applications De Recherche Scientifique
Radioligand Development for PET Imaging
- Radiosynthesis of selective radioligands like [18F]PBR111 for imaging the translocator protein (18 kDa) with PET has been explored, highlighting the potential of fluorine-18 labeled compounds in in vivo imaging using positron emission tomography (Dollé et al., 2008) Dollé et al., 2008.
- Compounds such as [18F]FMDAA1106 and [18F]FEDAA1106 have been synthesized and evaluated as potent radioligands for peripheral benzodiazepine receptors (PBR), showcasing the utility of such compounds in brain imaging (Zhang et al., 2003) Zhang et al., 2003.
Anticancer Activity
- The design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been investigated, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines (Al-Sanea et al., 2020) Al-Sanea et al., 2020.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-fluorobenzylamine with ethyl 3-methoxyphenylacetate to form the intermediate, which is then cyclized with thionyl chloride and 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine to yield the final product.", "Starting Materials": [ "2-fluorobenzylamine", "ethyl 3-methoxyphenylacetate", "thionyl chloride", "2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine" ], "Reaction": [ "Step 1: Condensation of 2-fluorobenzylamine with ethyl 3-methoxyphenylacetate in the presence of a base such as potassium carbonate to form the intermediate.", "Step 2: Cyclization of the intermediate with thionyl chloride in the presence of a base such as triethylamine to form the corresponding acid chloride.", "Step 3: Addition of 2-amino-4,6-dioxo-3,4-dihydrothieno[3,2-d]pyrimidine to the acid chloride in the presence of a base such as triethylamine to yield the final product.", "Step 4: Purification of the final product by column chromatography or recrystallization." ] } | |
Numéro CAS |
1252825-11-8 |
Nom du produit |
2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-(3-methoxyphenyl)acetamide |
Formule moléculaire |
C22H18FN3O4S |
Poids moléculaire |
439.46 |
Nom IUPAC |
2-[3-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(3-methoxyphenyl)acetamide |
InChI |
InChI=1S/C22H18FN3O4S/c1-30-16-7-4-6-15(11-16)24-19(27)13-25-18-9-10-31-20(18)21(28)26(22(25)29)12-14-5-2-3-8-17(14)23/h2-11H,12-13H2,1H3,(H,24,27) |
Clé InChI |
VBQGOYQKBTWLAX-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4F)SC=C3 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-2-cyclopropylimidazo[1,2-a]pyridine](/img/structure/B2542096.png)

![ethyl 2-amino-6-propyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2542098.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-hydroxy-7-methoxyquinolin-3-yl)acrylonitrile](/img/structure/B2542102.png)
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)





